Lipophilicity and Polar Surface Area Differentiation vs. Demethylated Analogue (CAS 893612-22-1)
The N‑methyl group on the diazepane ring of CAS 894807-97-7 shifts the calculated logP from 0.6 (des‑methyl analogue) to 1.5473, a difference of +0.95 log units, and simultaneously reduces the topological polar surface area from 67.1 Ų to 58.28 Ų . The molecular weight increases by 14.02 g mol⁻¹ (286.17 vs. 272.15 g mol⁻¹) . These changes place the methylated building block in a more favorable region of oral drug‑like chemical space for CNS targets, where lower TPSA (<60 Ų) is associated with improved blood‑brain barrier penetration.
| Evidence Dimension | Calculated lipophilicity (logP / XLogP) |
|---|---|
| Target Compound Data | LogP = 1.5473 (yybyy.com) |
| Comparator Or Baseline | Des‑methyl analogue (CAS 893612-22-1): XLogP = 0.6 (chem.labr.cc) |
| Quantified Difference | Δ logP = +0.9473 (≈2.6‑fold increase in lipophilicity) |
| Conditions | In silico prediction; different algorithms may be used by the two sources, so values should be treated as indicative rather than absolute. |
Why This Matters
The 0.95 log-unit increase in lipophilicity and the 8.8 Ų reduction in TPSA can translate into measurably higher membrane permeability and CNS exposure for final compounds derived from the methylated building block, influencing procurement strategy for neuroscience or oncology projects.
- [1] yybyy.com. 5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine. LogP: 1.5473; PSA: 58.28 Ų. View Source
- [2] chem.labr.cc. 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine, CAS 893612-22-1. XLogP: 0.6; TPSA: 67.1 Ų. View Source
